molecular formula C14H18O B1266534 4-tert-Butylphenyl cyclopropyl ketone CAS No. 38675-79-5

4-tert-Butylphenyl cyclopropyl ketone

Cat. No.: B1266534
CAS No.: 38675-79-5
M. Wt: 202.29 g/mol
InChI Key: XVDLXILLBPXUPJ-UHFFFAOYSA-N
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Description

4-tert-Butylphenyl cyclopropyl ketone is an organic compound with the molecular formula C14H18O. It is characterized by a cyclopropyl ketone group attached to a phenyl ring, which is further substituted with a tert-butyl group at the para position. This compound is a white to slightly brown crystalline powder with a melting point of 56-60°C and a boiling point of approximately 303.6°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4-tert-Butylphenyl cyclopropyl ketone involves the carbonylative cross-coupling reaction. The general procedure includes the following steps :

    Reactants: 1-tert-butyl-4-iodobenzene, tricyclopropylbismuth, and carbon monoxide.

    Catalyst: (η3-allyl) (N,N’-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene)chloropalladium (II).

    Solvent: Anhydrous N,N-dimethylformamide.

    Conditions: The reaction is carried out in a sealed tube under an inert atmosphere at 80°C for 16 hours.

The reaction mixture is then cooled, extracted with ethyl acetate, and purified by flash column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylphenyl cyclopropyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of 4-tert-butylbenzoic acid.

    Reduction: Formation of 4-tert-butylphenyl cyclopropyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-tert-Butylphenyl cyclopropyl ketone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-Butylphenyl cyclopropyl ketone involves its interaction with specific molecular targets. The cyclopropyl ketone group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenyl methyl ketone
  • 4-tert-Butylphenyl ethyl ketone
  • 4-tert-Butylphenyl propyl ketone

Uniqueness

4-tert-Butylphenyl cyclopropyl ketone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl groups in organic and biological chemistry.

Properties

IUPAC Name

(4-tert-butylphenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-14(2,3)12-8-6-11(7-9-12)13(15)10-4-5-10/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDLXILLBPXUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191971
Record name 4-tert-Butylphenyl cyclopropyl ketone
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Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38675-79-5
Record name Cyclopropyl[4-(1,1-dimethylethyl)phenyl]methanone
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Record name 4-tert-Butylphenyl cyclopropyl ketone
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Record name 4-tert-butylphenyl cyclopropyl ketone
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Record name 4-TERT-BUTYLPHENYL CYCLOPROPYL KETONE
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